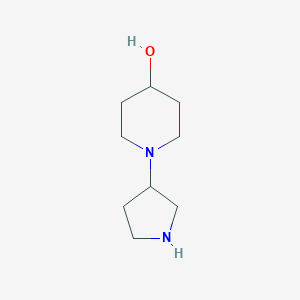

1-Pyrrolidin-3-ylpiperidin-4-ol

説明

1-Pyrrolidin-3-ylpiperidin-4-ol is a bicyclic amine derivative combining a piperidine ring (6-membered) and a pyrrolidine ring (5-membered), with a hydroxyl group at the 4-position of the piperidine moiety. This structure positions it as a versatile scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors, enzymes, or viral proteins due to its ability to mimic natural amine-containing biomolecules .

特性

CAS番号 |

1220023-45-9 |

|---|---|

分子式 |

C9H18N2O |

分子量 |

170.25 g/mol |

IUPAC名 |

1-pyrrolidin-3-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H18N2O/c12-9-2-5-11(6-3-9)8-1-4-10-7-8/h8-10,12H,1-7H2 |

InChIキー |

BXAQPGIZLUPVNI-UHFFFAOYSA-N |

SMILES |

C1CNCC1N2CCC(CC2)O |

正規SMILES |

C1CNCC1N2CCC(CC2)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Insights

- Heteroaryl Modifications: Pyridine () and pyrimidine () substituents introduce aromaticity and hydrogen-bonding capabilities, which may influence receptor binding or enzymatic inhibition. Fluorinated Derivatives (Compound 48): Fluorine atoms and aromatic systems () are known to enhance metabolic stability and bioavailability, making such analogs promising for CNS drug development.

準備方法

Formation of 4-Hydroxypiperidine Intermediate

The initial key step is the hydroxylation of the piperidine ring at the 4-position. This can be achieved via:

- Oxidation of 4-substituted piperidine precursors using mild oxidizing agents to avoid over-oxidation.

- Hydroboration-oxidation of piperidine derivatives bearing double bonds at the 3,4-position.

Coupling with Pyrrolidine

Example Synthetic Procedure (Based on Related Piperidine Derivatives)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine derivative + Oxidizing agent (e.g., KMnO4, H2O2) | Hydroxylation at 4-position to form 4-hydroxypiperidine |

| 2 | 3-Halopiperidin-4-ol + Pyrrolidine + Base (e.g., K2CO3) | Nucleophilic substitution to attach pyrrolidine at 3-position |

| 3 | Purification by column chromatography | Isolation of this compound |

Industrial and Research-Scale Preparation Notes

- Reaction Conditions: Mild temperatures (0–90 °C) and inert atmosphere (nitrogen) are preferred to maintain stereochemical integrity.

- Catalysts: Use of triphenylphosphine and diethyl azodicarboxylate in coupling reactions has been reported for related piperidine derivatives, facilitating efficient formation of chiral centers without racemization.

- Yields: Typical yields range from 40% to over 90% depending on the step and purification efficiency.

- Chiral Resolution: For optically pure compounds, chemical resolution using chiral alcohols or chromatographic techniques is employed.

Data Table Summarizing Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation of piperidine | KMnO4 or H2O2, mild conditions | 70–85 | Avoids over-oxidation |

| Halogenation at 3-position | NBS or PBr3 | 60–75 | Prepares for nucleophilic substitution |

| Coupling with pyrrolidine | Pyrrolidine, K2CO3, solvent (THF or DMF), 0–90 °C | 50–90 | Base-mediated nucleophilic substitution |

| Purification | Silica gel chromatography, recrystallization | — | Ensures high purity and stereochemical integrity |

Research Findings and Optimization Strategies

- Stereoselectivity: Maintaining stereochemistry is critical; mild reaction conditions and use of chiral auxiliaries or resolving agents improve enantiomeric purity.

- Reaction Time: Prolonged reaction times (12–72 hours) under controlled temperature enhance yield but require monitoring to prevent side reactions.

- Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate nucleophilic substitution steps.

- Catalytic Hydrogenation: Used in related piperidine derivatives to reduce intermediates without affecting chiral centers.

Q & A

Q. What are the established synthetic routes for 1-Pyrrolidin-3-ylpiperidin-4-ol, and what analytical techniques validate its purity?

Synthesis typically involves condensation reactions between aromatic acid chlorides and amine precursors (e.g., 4-aminoantipyrine derivatives) under reflux conditions, followed by purification via recrystallization (methanol/water mixtures) . Key validation methods include:

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy .

- Follow CAS No. 41661-47-6 guidelines (Piperidin-4-one derivatives) for storage (dry, cool conditions) and disposal .

- Monitor for exothermic reactions during synthesis, as pyridazine/pyrrolidine intermediates may decompose .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- X-ray crystallography : For absolute configuration determination (if crystals are obtainable).

- NMR spectroscopy : To resolve stereochemistry (e.g., coupling constants for piperidine/pyrrolidine ring protons) .

- Computational modeling : RDKit or JChem tools can predict stability and tautomeric forms .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2<sup>k</sup> factorial design (where k = variables like temperature, catalyst concentration) identifies optimal parameters:

Q. What methodologies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like pH, temperature, and cell lines (e.g., HEK-293 for receptor binding assays).

- Impurity profiling : Use HPLC-MS to identify contaminants (e.g., oxidized byproducts) that may skew IC50 values .

- Meta-analysis : Compare data across studies using statistical tools (ANOVA) to isolate confounding factors .

Q. How do computational models predict receptor interactions for this compound?

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

- Receptor theory : Link structural motifs (e.g., piperidine/pyrrolidine rings) to agonism/antagonism .

- Kinetic models : Apply Michaelis-Menten principles to enzyme inhibition assays (e.g., cytochrome P450 interactions) .

- Systems biology : Integrate omics data to map downstream signaling pathways .

Methodological Considerations

Q. How to design a robust research proposal for studying this compound’s neuropharmacological potential?

- Hypothesis : “this compound modulates dopamine D2 receptors via allosteric binding.”

- Experimental tiers :

Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。